molecular formula C16H13FN2O3S2 B2850559 N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide CAS No. 895470-30-1

N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide

Cat. No.: B2850559
CAS No.: 895470-30-1
M. Wt: 364.41
InChI Key: HYYOZQBKOGWMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide typically involves the reaction of benzo[d]thiazole derivatives with sulfonyl chlorides and amines. One common method involves the following steps:

    Formation of benzo[d]thiazole derivative: The benzo[d]thiazole core is synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives.

    Sulfonylation: The benzo[d]thiazole derivative is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated intermediate.

    Amidation: The sulfonylated intermediate is further reacted with propanamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological molecules and processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d]thiazol-2-yl)phenol
  • 2-(benzo[d]thiazol-2-yl)-6-methylphenol
  • 2-(benzo[d]thiazol-2-yl)-6-tert-butyl-4-methylphenol
  • 2-(benzo[d]thiazol-2-yl)-6-chlorophenol
  • 2-(benzo[d]thiazol-2-yl)-4-chlorophenol

Uniqueness

N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide is unique due to its specific combination of the benzo[d]thiazole core with a sulfonyl group and a fluorophenyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S2/c17-11-5-7-12(8-6-11)24(21,22)10-9-15(20)19-16-18-13-3-1-2-4-14(13)23-16/h1-8H,9-10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYOZQBKOGWMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.